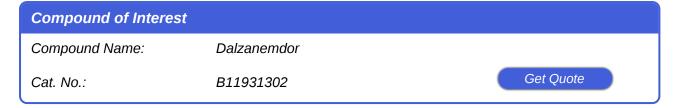


# SAGE-718: An In-depth Technical Guide on NMDA Receptor Interaction

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

SAGE-718 (**dalzanemdor**) is a novel, orally bioavailable, and brain-penetrant neuroactive steroid in clinical development for the treatment of cognitive impairment associated with neurodegenerative diseases.[1][2][3][4] It is a derivative of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol, which is known to be a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][5] SAGE-718 itself acts as a potent and selective PAM at NMDA receptors, enhancing receptor function in the presence of the endogenous agonists glutamate and glycine.[1][6] This mechanism is hypothesized to restore normal NMDA receptor tone, which may be impaired in various neurological conditions.[1][7]

This technical guide provides a comprehensive overview of the binding affinity and kinetics of SAGE-718 with the NMDA receptor, based on publicly available preclinical data. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

# **Quantitative Data: Potentiation of NMDA Receptor Subtypes**

Direct binding affinity studies determining the inhibition constant (Ki) or dissociation constant (Kd) for SAGE-718 at the NMDA receptor are not extensively available in the public domain.



The primary characterization of SAGE-718's interaction with the NMDA receptor has been through functional assays that measure the potentiation of receptor activity. The half-maximal effective concentration (EC50) is a key parameter derived from these studies, indicating the concentration of SAGE-718 required to elicit 50% of its maximal effect.

The following table summarizes the EC50 values for SAGE-718 across different NMDA receptor subtypes, as determined by electrophysiological studies on HEK cells expressing recombinant human NMDA receptors.

NMDA Receptor Subtype	EC50 (nM)	Emax (% increase over vehicle)	Hill Slope (h)
GluN1/GluN2A	86 (56–130)	310 (280–350)	1.4
GluN1/GluN2B	79 (42–150)	370 (320–410)	0.7
GluN1/GluN2C	150 (63–350)	86 (62–110)	2 (constrained)
GluN1/GluN2D	430 (170–1100)	130 (90–170)	1.5
GluN1/GluN2A (Voltage Clamp)	46 (32–67)	250 (210–280)	2 (constrained)
Evoked EPSPs (Rat Striatal Neurons)	47 (25–890)	330 (140–520)	-

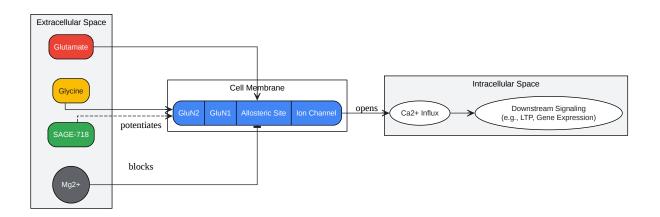
Data sourced from Hill et al. (2022) as reported in Beckley et al. (2024) and direct findings from Beckley et al. (2024).[8][9]

# NMDA Receptor Signaling Pathway and SAGE-718's Mechanism of Action

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. The channel is also subject to a voltage-dependent block by magnesium ions (Mg2+) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of calcium (Ca2+) and sodium (Na+) ions, and the efflux of potassium (K+) ions.



SAGE-718, as a positive allosteric modulator, does not activate the NMDA receptor directly. Instead, it binds to a site on the receptor that is distinct from the agonist binding sites. This binding event is thought to increase the probability of the channel opening when the agonist and co-agonist are bound, thereby potentiating the receptor's response to endogenous neurotransmitters.[1][6]



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NMDA Receptor Signaling and SAGE-718 Modulation.

# **Experimental Protocols Determination of SAGE-718 Potency using Automated**

### Patch-Clamp Electrophysiology

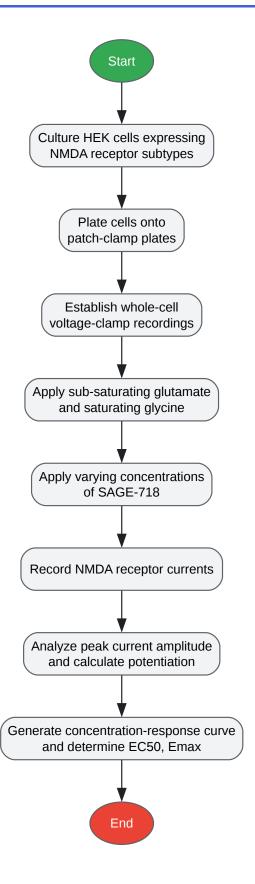
This protocol describes the methodology used to determine the EC50 values of SAGE-718 on different NMDA receptor subtypes.

1. Cell Culture and Receptor Expression:



- Human Embryonic Kidney (HEK) cells stably expressing specific recombinant human NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B, etc.) are cultured under standard conditions.
- 2. Automated Patch-Clamp Recordings:
- An automated patch-clamp platform (e.g., IonWorks Barracuda) is utilized for highthroughput electrophysiological recordings.
- Cells are plated onto specialized microfluidic plates.
- Whole-cell voltage-clamp recordings are established.
- 3. Ligand and Compound Application:
- The external solution contains a sub-saturating concentration of glutamate (e.g., 0.8 μM) and a saturating concentration of glycine (e.g., 50 μM) to elicit baseline NMDA receptor currents.
- A range of concentrations of SAGE-718 is applied to the cells.
- 4. Data Acquisition and Analysis:
- NMDA receptor-mediated currents are recorded in response to agonist application in the presence of different concentrations of SAGE-718.
- The peak current amplitude is measured for each concentration.
- The percentage increase in current amplitude over the vehicle control is calculated.
- A concentration-response curve is generated by plotting the percentage potentiation against the logarithm of the SAGE-718 concentration.
- The EC50, Emax (maximal effect), and Hill slope are determined by fitting the data to a fourparameter logistic equation.





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Workflow for Determining SAGE-718 Potency.



## Representative Radioligand Binding Assay for NMDA Receptor Affinity

While specific binding affinity (Ki, Kd) and kinetic (kon, koff) data for SAGE-718 are not publicly available, a competitive radioligand binding assay is a standard method to determine such parameters. The following is a representative protocol.

- 1. Membrane Preparation:
- Rat brain cortices, a rich source of NMDA receptors, are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer.
- Protein concentration is determined using a standard assay (e.g., BCA).
- 2. Competitive Binding Assay:
- The assay is performed in a 96-well plate format.
- Each well contains the prepared brain membranes, a radiolabeled ligand that binds to the NMDA receptor (e.g., [3H]MK-801 for the ion channel site), and either buffer (for total binding), a high concentration of an unlabeled competitor (for non-specific binding), or varying concentrations of the test compound (SAGE-718).
- The plate is incubated to allow the binding to reach equilibrium.
- 3. Filtration and Scintillation Counting:
- The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a liquid scintillation counter.



#### 4. Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The percentage of specific binding is plotted against the concentration of the test compound.
- The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
- The Ki is calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

### Conclusion

SAGE-718 is a potent positive allosteric modulator of NMDA receptors, with demonstrated activity across multiple GluN2 subunits.[8] The available quantitative data, primarily in the form of EC50 values from functional assays, indicates that SAGE-718 enhances NMDA receptor-mediated currents at nanomolar concentrations. While direct binding affinity and kinetic data are not yet in the public domain, the characterization of its potentiation effects provides a strong basis for its ongoing clinical development in disorders associated with NMDA receptor hypofunction. The experimental protocols outlined in this guide provide a framework for understanding how the potency of SAGE-718 is determined and how its binding affinity could be further investigated.

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